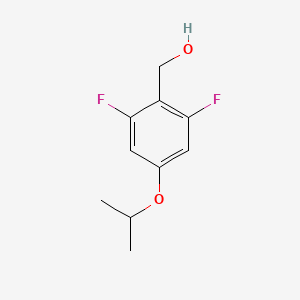

2,6-Difluoro-4-isopropyloxybenzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,6-difluoro-4-propan-2-yloxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O2/c1-6(2)14-7-3-9(11)8(5-13)10(12)4-7/h3-4,6,13H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGNAPHWTAIISM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C(=C1)F)CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201246322 | |

| Record name | 2,6-Difluoro-4-(1-methylethoxy)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438049-80-0 | |

| Record name | 2,6-Difluoro-4-(1-methylethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438049-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-4-(1-methylethoxy)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Difluoro 4 Isopropyloxybenzyl Alcohol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2,6-difluoro-4-isopropyloxybenzyl alcohol reveals several key disconnections that form the basis of potential synthetic routes. The primary disconnection is the carbon-oxygen bond of the benzyl (B1604629) alcohol, leading back to a corresponding benzaldehyde (B42025) or benzoic acid derivative. This is a standard functional group interconversion (FGI).

A second critical disconnection breaks the ether linkage of the isopropyloxy group, suggesting a Williamson ether synthesis from a 2,6-difluorohydroquinone derivative and an isopropyl halide. Further disconnection of the fluorine atoms from the aromatic ring points towards electrophilic or nucleophilic fluorination strategies on a suitably substituted benzene (B151609) precursor.

Therefore, a logical forward synthesis would involve the construction of a 2,6-difluorinated phenolic intermediate, followed by etherification to introduce the isopropyloxy group, and finally, functionalization and reduction of a carbonyl group at the 1-position to afford the target benzyl alcohol.

Approaches to the 2,6-Difluoro-4-isopropyloxyaromatic Core

The construction of the central 2,6-difluoro-4-isopropyloxyaromatic moiety is the most challenging aspect of the synthesis, requiring careful control of regioselectivity.

Halogenation Strategies on Aromatic Precursors

Achieving the 2,6-difluoro substitution pattern often involves multi-step sequences starting from readily available materials. One potential route could start from 1,3,5-trichlorobenzene, which can undergo KF exchange to yield 1-chloro-3,5-difluorobenzene. researchgate.net Subsequent functionalization and removal of the chloro group would be necessary.

Another approach involves the use of 2,6-difluorinated building blocks. For instance, 2,6-difluoroaniline (B139000) can be synthesized and used as a precursor. researchgate.net Diazotization of the aniline (B41778) followed by hydrolysis would yield 2,6-difluorophenol, a key intermediate.

Direct fluorination of phenolic compounds can be challenging due to the activating nature of the hydroxyl group, often leading to a mixture of products. Therefore, a more controlled approach through functional group manipulation is generally preferred.

Etherification Routes for Isopropyloxy Introduction

The introduction of the isopropyloxy group is typically achieved via a Williamson ether synthesis. vaia.comvaia.commasterorganicchemistry.com This reaction involves the deprotonation of a phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.

For the synthesis of this compound, the key intermediate would be 2,6-difluoro-4-hydroxybenzaldehyde (B1360932) or a related derivative. The Williamson ether synthesis would proceed as follows:

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2,6-Difluoro-4-hydroxybenzaldehyde | Isopropyl bromide | K₂CO₃ | DMF | 2,6-Difluoro-4-isopropyloxybenzaldehyde (B1493395) |

| 2,6-Difluoro-4-hydroxybenzoic acid | 2-Iodopropane | NaH | THF | 2,6-Difluoro-4-isopropyloxybenzoic acid |

This table presents plausible reaction conditions for the Williamson ether synthesis based on general principles. Specific conditions may vary.

The choice of a non-nucleophilic base like potassium carbonate or sodium hydride is crucial to prevent side reactions. masterorganicchemistry.com The use of a primary or secondary alkyl halide, such as isopropyl bromide or iodide, is also important for a successful SN2 reaction. vaia.comvaia.com

Direct and Indirect Functionalization of the Aromatic Ring

The synthesis of the aromatic core can also be approached through the functionalization of a pre-existing difluorinated aromatic compound. For example, 3,5-difluoroaniline (B1215098) can serve as a starting material. A sequence involving bromination, diazotization-hydrolysis to introduce a hydroxyl group, and subsequent cyanidation can lead to 2,6-difluoro-4-hydroxybenzonitrile. researchgate.net This nitrile can then be hydrolyzed to the corresponding carboxylic acid or reduced to the aldehyde.

Another powerful method for carbon-carbon bond formation is the Suzuki-Miyaura cross-coupling reaction. A 2,6-difluorophenylboronic acid derivative could be coupled with a suitable partner to introduce the required functional group at the 4-position. sigmaaldrich.com

Synthesis of the Benzyl Alcohol Moiety

The final step in the synthesis is the reduction of a carbonyl group at the benzylic position.

Reduction of Corresponding Aromatic Carboxylic Acid Derivatives

The most common precursors for the benzyl alcohol are the corresponding carboxylic acid or aldehyde. The reduction of these functional groups can be achieved using various reducing agents.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both esters and carboxylic acids to primary alcohols. wikipedia.orgadichemistry.commasterorganicchemistry.comumn.edu This makes it a suitable reagent for the conversion of 2,6-difluoro-4-isopropyloxybenzoic acid or its ester to the target benzyl alcohol. Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not effective for the reduction of esters and carboxylic acids but can be used for the reduction of aldehydes. umn.edu

Catalytic hydrogenation is another viable method for the reduction of benzoic acids. researchgate.netcabidigitallibrary.orgnih.govresearchgate.net Various catalysts, such as ruthenium on carbon (Ru/C), can be employed under hydrogen pressure. researchgate.netresearchgate.net

| Starting Material | Reducing Agent | Solvent | Product |

| 2,6-Difluoro-4-isopropyloxybenzoic acid | LiAlH₄ | Tetrahydrofuran (THF) | This compound |

| Methyl 2,6-difluoro-4-isopropyloxybenzoate | LiAlH₄ | Diethyl ether | This compound |

| 2,6-Difluoro-4-isopropyloxybenzaldehyde | NaBH₄ | Ethanol (B145695)/Methanol (B129727) | This compound |

| 2,6-Difluoro-4-isopropyloxybenzoic acid | Ru/C, H₂ | Dioxane/Water | This compound |

This table provides a comparative overview of common reduction methods. The choice of reagent depends on the starting material and desired reaction conditions.

Reduction of Corresponding Aromatic Aldehyde Derivatives

The most prevalent and direct method for the preparation of this compound is the reduction of its corresponding aldehyde precursor, 2,6-Difluoro-4-isopropyloxybenzaldehyde. This transformation is a cornerstone of organic synthesis, and various reducing agents can be employed to achieve this conversion efficiently.

Commonly used reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent often depends on the scale of the reaction, the desired purity of the product, and the presence of other functional groups in the molecule.

A representative synthetic procedure involves the dissolution of 2,6-Difluoro-4-isopropyloxybenzaldehyde in a suitable alcoholic solvent, such as methanol or ethanol. To this solution, a reducing agent like sodium borohydride is added portion-wise at a controlled temperature, typically between 0 and 25 °C. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by methods such as crystallization or column chromatography.

While specific yield data for the reduction of 2,6-Difluoro-4-isopropyloxybenzaldehyde is not extensively reported in publicly available literature, analogous reductions of similar fluorinated and alkoxy-substituted benzaldehydes suggest that high yields, often exceeding 90%, are achievable under optimized conditions. For instance, the reduction of the closely related 2,6-difluoro-4-methoxybenzaldehyde (B42782) to its corresponding benzyl alcohol has been described in patent literature, highlighting the industrial applicability of this method.

Table 1: Representative Reducing Agents for the Conversion of Aromatic Aldehydes to Benzyl Alcohols

| Reducing Agent | Typical Solvent(s) | General Reaction Conditions | Key Considerations |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 - 25 °C | Mild and selective, suitable for a wide range of functional groups. |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0 °C to reflux | Very powerful, less selective, requires anhydrous conditions and careful handling. |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ethanol, Ethyl acetate (B1210297) | Room temperature to elevated pressures | "Green" method, can be sensitive to catalyst poisoning. |

Hydroxymethylation Reactions

An alternative, though less commonly documented, approach to this compound is the direct hydroxymethylation of the precursor arene, 1,3-difluoro-5-isopropyloxybenzene. This method involves the introduction of a hydroxymethyl group (-CH₂OH) onto the aromatic ring.

Theoretically, this could be achieved through electrophilic aromatic substitution using formaldehyde (B43269) or a formaldehyde equivalent in the presence of a suitable acid catalyst. The directing effects of the fluorine and isopropyloxy substituents would favor substitution at the position para to the isopropyloxy group and ortho to the two fluorine atoms.

However, practical implementation of this reaction can be challenging due to the potential for side reactions, such as the formation of diarylmethane byproducts or polymerization of formaldehyde. Controlling the regioselectivity and preventing multiple substitutions can also be difficult. There is a lack of specific literature detailing the successful application of this method for the synthesis of this compound.

Optimization of Synthetic Pathways and Reaction Conditions

The industrial production of this compound necessitates the optimization of synthetic routes to maximize yield, minimize waste, and ensure economic viability.

Yield Enhancement and Side Product Minimization

For the reduction of 2,6-Difluoro-4-isopropyloxybenzaldehyde, yield enhancement primarily focuses on the careful control of reaction parameters. The choice of reducing agent is critical; while LiAlH₄ is a potent reagent, its lack of selectivity can lead to the reduction of other functional groups if present. Sodium borohydride is generally preferred for its milder nature and higher chemoselectivity.

To minimize side products, the reaction temperature should be carefully controlled. Lower temperatures (0-10 °C) are often employed initially to manage the exothermicity of the reaction, followed by a gradual warming to room temperature to ensure complete conversion. The stoichiometry of the reducing agent is also crucial; using a slight excess can drive the reaction to completion, but a large excess can lead to purification challenges and increased cost.

In the context of the hypothetical hydroxymethylation route, minimizing the formation of diarylmethane and poly-hydroxymethylated byproducts would be the primary challenge. This could potentially be addressed by using a large excess of the arene relative to the hydroxymethylating agent and by carefully selecting the catalyst and reaction conditions to favor monosubstitution.

Solvent and Catalyst Effects on Reaction Efficiency

The choice of solvent plays a significant role in the efficiency of the reduction reaction. For reductions with sodium borohydride, protic solvents like methanol or ethanol are commonly used as they can also act as a proton source for the work-up. The solubility of the starting material and the intermediate alkoxide in the chosen solvent is a key factor influencing reaction rates.

In catalytic hydrogenation, the choice of catalyst and solvent is paramount. Palladium on carbon (Pd/C) is a common catalyst, and solvents like ethanol or ethyl acetate are typically employed. The efficiency of the hydrogenation can be affected by factors such as catalyst loading, hydrogen pressure, and the presence of any catalyst poisons in the substrate or solvent.

For the hydroxymethylation reaction, the catalyst is the most critical component. Strong acids are typically required to activate formaldehyde for electrophilic attack on the aromatic ring. The choice of acid and its concentration would need to be carefully optimized to achieve a balance between activating the reaction and preventing unwanted side reactions.

Comparative Analysis of Synthetic Routes

A comparative analysis of the two primary potential synthetic routes reveals a clear preference for the reduction of the corresponding aldehyde.

Table 2: Comparative Analysis of Synthetic Routes to this compound

| Feature | Reduction of 2,6-Difluoro-4-isopropyloxybenzaldehyde | Hydroxymethylation of 1,3-difluoro-5-isopropyloxybenzene |

| Feasibility & Reliability | Well-established, reliable, and widely used for similar compounds. | Hypothetical, lacks documented success for this specific compound. |

| Number of Steps | Typically a single step from the aldehyde. | Potentially a single step from the arene. |

| Precursor Availability | Requires the synthesis of the corresponding aldehyde. | Requires the synthesis of the substituted benzene. |

| Yield & Purity | Generally high yields and purity are achievable. | Potentially lower yields and significant purification challenges due to side products. |

| Control & Scalability | The reaction is generally easy to control and scale up. | Control of regioselectivity and prevention of side reactions can be difficult, making scalability a challenge. |

| Overall Efficiency | Considered the more efficient and practical route. | Less efficient due to potential for low yields and complex purification. |

Chemical Transformations and Reactivity of 2,6 Difluoro 4 Isopropyloxybenzyl Alcohol

Reactions Involving the Benzyl (B1604629) Alcohol Functionality

The primary alcohol moiety in 2,6-Difluoro-4-isopropyloxybenzyl alcohol is the main site for chemical transformations, including oxidation to carbonyl compounds and substitution of the hydroxyl group.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation of primary alcohols is a fundamental transformation in organic synthesis, yielding aldehydes under controlled conditions or carboxylic acids with stronger oxidizing agents or harsher conditions. libretexts.orgd-nb.info For this compound, this transformation leads to the corresponding 2,6-difluoro-4-isopropyloxybenzaldehyde (B1493395) or 2,6-difluoro-4-isopropyloxybenzoic acid, both valuable intermediates in various synthetic applications.

Selective Oxidation Methods

The selective oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. orgsyn.orgorganic-chemistry.org Several modern methods are highly effective for this transformation and are applicable to substituted benzyl alcohols.

Commonly employed methods include:

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (-78 °C) to afford the aldehyde in high yield with minimal side products. masterorganicchemistry.com

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes at room temperature in chlorinated solvents like dichloromethane (B109758) (DCM). libretexts.org

TEMPO-based Oxidation: The use of stable nitroxyl (B88944) radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst, in conjunction with a stoichiometric oxidant such as sodium hypochlorite (B82951) (NaOCl) or diacetoxyiodobenzene (B1259982) (PhI(OAc)₂), allows for highly selective oxidation to aldehydes. orgsyn.orgorganic-chemistry.org This method is known for its high chemoselectivity, tolerating many other functional groups. organic-chemistry.org

For the complete oxidation to the corresponding carboxylic acid, stronger oxidizing agents are typically required. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ or Na₂Cr₂O₇ with sulfuric acid) can convert primary alcohols directly to carboxylic acids. libretexts.org Alternatively, a two-step, one-pot procedure can be employed where the alcohol is first oxidized to the aldehyde using a mild system (like TEMPO/NaOCl) and then further oxidized in situ with an agent like sodium chlorite (B76162) (NaClO₂).

Table 1: Representative Methods for Selective Oxidation of Benzyl Alcohols

| Method | Reagents | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine (B128534) | DCM, -78 °C | Aldehyde | masterorganicchemistry.com |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | DCM, Room Temperature | Aldehyde | libretexts.org |

| TEMPO Catalysis | TEMPO (cat.), NaOCl, KBr | DCM/H₂O, 0 °C | Aldehyde | orgsyn.org |

| Chromic Acid Oxidation | Na₂Cr₂O₇, H₂SO₄, H₂O | Heat (Reflux) | Carboxylic Acid | libretexts.org |

Mechanistic Aspects of Oxidation

The mechanism of oxidation is highly dependent on the chosen reagent. For chromium-based oxidants, the reaction typically involves the formation of a chromate (B82759) ester intermediate. Subsequent elimination, which involves the removal of the benzylic proton, leads to the formation of the carbon-oxygen double bond. The presence of two electron-withdrawing fluorine atoms on the aromatic ring of this compound would make the benzylic proton more acidic and could potentially facilitate this elimination step.

In Swern oxidation, the alcohol attacks the activated DMSO species to form an alkoxysulfonium salt. A base, typically triethylamine, then abstracts the benzylic proton, leading to the collapse of the intermediate ylide to form the aldehyde, DMSO, and triethylammonium (B8662869) salt.

For TEMPO-catalyzed oxidations, the active oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO by the primary oxidant (e.g., NaOCl). The alcohol then undergoes a reaction with this species, where the N-oxoammonium ion is reduced back to the hydroxylamine (B1172632) form, and the alcohol is oxidized to the aldehyde. This catalytic cycle is highly efficient and operates under mild conditions.

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group (as hydroxide (B78521), HO⁻). Therefore, for nucleophilic substitution reactions to occur, it must first be converted into a better leaving group. This is typically achieved by protonation in the presence of a strong acid or by derivatization to a sulfonate ester. researchgate.net

Halogenation (e.g., Chlorination, Bromination)

Direct conversion of this compound to the corresponding benzyl chloride or bromide can be achieved using various reagents. However, an interesting and highly relevant transformation for this specific substrate involves the use of sulfonyl chlorides.

For many benzyl alcohols, particularly those bearing electron-withdrawing substituents, treatment with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine can lead directly to the formation of the corresponding benzyl chloride instead of the expected tosylate. nih.govsigmaaldrich.comcommonorganicchemistry.com This occurs because the initially formed tosylate is an excellent leaving group, and the chloride ion (present as a counterion or from the decomposition of the reagents) can act as a nucleophile, displacing the tosylate in an Sₙ2 reaction. The two strongly electron-withdrawing fluorine atoms in this compound would activate the benzylic position towards such nucleophilic attack, making this a probable reaction pathway. sigmaaldrich.com

If bromide is desired, the addition of a bromide salt (e.g., NaBr) to the reaction mixture with tosyl chloride can yield the benzyl bromide. sigmaaldrich.com

Table 2: Halogenation Methods for Benzyl Alcohols

| Target Halide | Reagents | Typical Conditions | Key Insight | Reference |

|---|---|---|---|---|

| Chloride | Thionyl Chloride (SOCl₂) | Pyridine, 0 °C to RT | Standard method for primary alcohols. | researchgate.net |

| Chloride | p-Toluenesulfonyl Chloride (TsCl), DMAP, Triethylamine | DCM | Direct conversion for electron-deficient benzyl alcohols. | nih.govsigmaaldrich.com |

| Bromide | Phosphorus Tribromide (PBr₃) | Ether or DCM, 0 °C | Standard method for primary alcohols. | researchgate.net |

| Bromide | TsCl, DMAP, Triethylamine, NaBr | DCM | In situ generation of a good leaving group followed by displacement. | sigmaaldrich.com |

Derivatization to Sulfonate Esters (e.g., Tosylation, Mesylation)

Converting the hydroxyl group into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), transforms it into an excellent leaving group, facilitating subsequent nucleophilic substitution or elimination reactions. researchgate.net This transformation is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (p-toluenesulfonyl chloride for tosylates, or methanesulfonyl chloride for mesylates) in the presence of a non-nucleophilic base like pyridine or triethylamine. rsc.orgkhanacademy.org

A crucial aspect of this reaction is that the carbon-oxygen bond of the alcohol is not broken during the formation of the sulfonate ester. researchgate.netmdma.ch Consequently, the reaction proceeds with retention of configuration at the benzylic carbon.

For this compound, the reaction would proceed as follows:

Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) and pyridine.

Mesylation: Reaction with methanesulfonyl chloride (MsCl) and triethylamine. rsc.orgcommonorganicchemistry.com

As noted previously, the formation of the corresponding benzyl chloride can be a significant competing reaction pathway for electron-deficient systems like this one. nih.govsigmaaldrich.comcommonorganicchemistry.com The choice of reaction conditions, such as temperature and the specific base used, can influence the ratio of the desired sulfonate ester to the substitution product. For instance, using methanesulfonic anhydride instead of methanesulfonyl chloride can prevent the formation of the alkyl chloride side product.

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification reactions, common transformations for primary alcohols.

Etherification typically involves the reaction of the alcohol with an alkyl halide in the presence of a base. The Williamson ether synthesis, a widely used method, proceeds via an SN2 mechanism where the alkoxide, formed by deprotonating the alcohol, acts as a nucleophile. organic-chemistry.org Common bases for this transformation include sodium hydride (NaH) or potassium hydroxide (KOH), and solvents like dimethylformamide (DMF) are often employed. wikipedia.org For benzylic alcohols, chemoselective etherification in the presence of other hydroxyl groups can be achieved using specific reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in methanol (B129727) or ethanol (B145695). organic-chemistry.org

Esterification is most commonly achieved through the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). scienceready.com.aulibretexts.org This reversible condensation reaction is typically heated to increase the reaction rate. scienceready.com.auyoutube.com The sulfuric acid serves a dual purpose: it acts as a catalyst by protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack, and as a dehydrating agent, shifting the equilibrium towards the ester product by removing water. scienceready.com.aulibretexts.org

Table 1: Examples of Etherification and Esterification Reactions

| Reaction Type | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| Etherification | This compound, Benzyl bromide | NaH, DMF | 2,6-Difluoro-4-isopropyloxybenzyl benzyl ether |

| Esterification | This compound, Acetic acid | Conc. H₂SO₄, Heat | 2,6-Difluoro-4-isopropyloxybenzyl acetate (B1210297) |

Elimination Reactions and Alkene Formation

The formation of alkenes from this compound can be accomplished through elimination reactions, specifically dehydration.

The acid-catalyzed dehydration of benzylic alcohols typically proceeds through an E1 (elimination, unimolecular) mechanism. ucalgary.cayoutube.com The reaction is initiated by the protonation of the hydroxyl group by a strong, non-nucleophilic acid like sulfuric or phosphoric acid, forming a good leaving group (water). youtube.comlibretexts.org The departure of water results in the formation of a relatively stable benzylic carbocation. youtube.com This carbocation is stabilized by resonance, with the positive charge delocalized into the aromatic ring. youtube.com A base, often a water molecule or the conjugate base of the acid, then abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst. youtube.com Due to the planar nature of the carbocation intermediate, the stereochemical outcome of the reaction is often a mixture of E and Z isomers if applicable, although the formation of the more stable, conjugated alkene is generally favored. ucalgary.ca

In the dehydration of this compound, the regioselectivity is directed towards the formation of a double bond conjugated with the benzene (B151609) ring, as this provides additional stability. ucalgary.ca The Zaitsev rule, which predicts the formation of the more substituted alkene, is generally followed in alcohol dehydrations. libretexts.org The choice of catalyst can influence the reaction conditions and potentially the product distribution. Strong mineral acids like sulfuric acid are effective but can sometimes lead to side reactions. libretexts.org In some cases, reagents like phosphorus oxychloride (POCl₃) in pyridine can be used for dehydration under milder, non-acidic conditions, which can be advantageous for sensitive substrates. libretexts.org

Table 2: Dehydration of this compound

| Catalyst | Mechanism | Key Intermediate | Major Product |

|---|---|---|---|

| Conc. H₂SO₄ | E1 | Benzylic Carbocation | 1-(Fluoromethyl)-3-fluoro-5-isopropoxy-2,5-cyclohexadiene |

Protection and Deprotection Strategies for the Hydroxyl Group

To perform reactions on other parts of the molecule without affecting the hydroxyl group, it is often necessary to temporarily "protect" it.

For alcohols, a variety of protecting groups are available. uwindsor.ca The benzyl (Bn) group is a common choice for protecting alcohols, typically introduced using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base like sodium hydride. commonorganicchemistry.com Another frequently used protecting group is the p-methoxybenzyl (PMB) group, which can be installed using p-methoxybenzyl chloride. wikipedia.org Silyl (B83357) ethers, such as those derived from tert-butyldimethylsilyl chloride (TBDMSCl), also serve as effective protecting groups for alcohols and are typically introduced using the silyl chloride and a base like imidazole (B134444) in a solvent such as DMF. uwindsor.ca

Reactivity of the Isopropyloxy Ether Linkage

The isopropyloxy group attached to the aromatic ring is an ether linkage. Aromatic ethers are generally stable compounds. numberanalytics.com Cleavage of the C-O bond in an aromatic ether is a challenging reaction that typically requires harsh conditions. wikipedia.org

The most common method for cleaving aromatic ethers is through the use of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgnumberanalytics.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl group. libretexts.org In the case of an isopropyloxy group, the attack would occur at the isopropyl carbon. Cleavage can also be effected under strongly basic conditions, although this is less common. numberanalytics.comnumberanalytics.com Given the stability of the aromatic ether linkage, the isopropyloxy group in this compound is expected to be unreactive under the conditions typically used for transformations of the benzylic alcohol.

Cleavage Reactions and Methodologies

The principal cleavage reactions concerning this molecule involve the ether linkage and the benzyl alcohol group.

Ether Cleavage: The isopropyloxy group can be cleaved to yield 3,5-difluorophenol. This transformation typically requires strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. Subsequently, a nucleophilic attack by the halide ion on the isopropyl group (an SN2 mechanism) or formation of an isopropyl carbocation (an SN1 mechanism) can occur. masterorganicchemistry.comlibretexts.org Given the secondary nature of the isopropyl group, a mixture of SN1 and SN2 pathways is possible. masterorganicchemistry.com

Aryl ether cleavage can also be achieved under milder conditions using reagents like boron tribromide (BBr3). masterorganicchemistry.com In a study on the selective demethylation of 2,6-dimethoxyphenol, a close structural analog, aluminum chloride in the presence of an acyl chloride was effective in cleaving one of the methoxy (B1213986) groups. youtube.com This suggests that Lewis acids could also be employed for the selective cleavage of the isopropoxy group in this compound.

Table 1: Methodologies for Aryl Ether Cleavage

| Reagent System | Mechanism | Products from this compound | Reference |

| HI or HBr | SN1/SN2 | 3,5-Difluorophenol and 2-halopropane | masterorganicchemistry.commasterorganicchemistry.comlibretexts.org |

| BBr3 | Lewis acid-assisted cleavage | 3,5-Difluorophenol and isopropyl bromide | masterorganicchemistry.com |

| AlCl3/Acyl Chloride | Lewis acid-assisted cleavage | 3,5-Difluorophenol and isopropyl-containing byproduct | youtube.com |

Alcohol Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde, 2,6-difluoro-4-isopropyloxybenzaldehyde, or further to the carboxylic acid, 2,6-difluoro-4-isopropyloxybenzoic acid. The choice of oxidizing agent determines the product. Milder reagents like pyridinium (B92312) chlorochromate (PCC) are typically used for the selective oxidation to the aldehyde. researchgate.net Stronger oxidizing agents, such as potassium permanganate or chromic acid, would likely lead to the carboxylic acid.

Stability Under Various Reaction Conditions

The stability of this compound is a critical consideration in its handling and use in chemical synthesis.

General Stability: The compound is reported to be stable under normal temperatures and pressures. chemicalbook.com However, it should be stored in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances. chemicalbook.com

Incompatibilities: It is incompatible with strong oxidizing agents. chemicalbook.com The benzylic alcohol group is susceptible to oxidation.

Stability in Acidic and Basic Conditions:

Acidic Conditions: Strong acidic conditions, particularly at elevated temperatures, can lead to the cleavage of the isopropyl ether linkage as discussed previously. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The benzyl alcohol moiety may also be prone to acid-catalyzed dehydration or rearrangement reactions, although the difluoro substitution pattern may influence this.

Basic Conditions: The compound is expected to be relatively stable under mild basic conditions. The phenolic precursor, 3,5-difluorophenol, is acidic and would be deprotonated by strong bases. The benzyl alcohol is weakly acidic and can be deprotonated by very strong bases. Ethers are generally stable to bases.

Thermal Stability: During a fire, irritating and highly toxic gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride, may be generated through thermal decomposition. chemicalbook.com

Reactivity of the Fluorinated Aromatic Ring

The two fluorine atoms and the isopropyloxy and hydroxymethyl groups significantly influence the reactivity of the aromatic ring towards substitution reactions.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), the directing effects of the existing substituents determine the position of the incoming electrophile.

Isopropyloxy Group (-OPri): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

Fluorine Atoms (-F): Halogens are deactivating via their strong inductive electron-withdrawing effect but are ortho, para-directing due to resonance donation of their lone pairs. libretexts.org

Hydroxymethyl Group (-CH2OH): This group is weakly deactivating through an inductive effect.

The combined effect of these substituents makes the aromatic ring electron-rich, particularly at the positions ortho and para to the strongly activating isopropyloxy group. However, the two fluorine atoms at the ortho positions to the isopropyloxy group sterically hinder these sites and also deactivate them inductively. Therefore, electrophilic substitution is most likely to occur at the positions meta to the fluorine atoms, which are the remaining unsubstituted carbons of the ring. The strong activating effect of the isopropyloxy group directs electrophiles to its para position (which is occupied by the hydroxymethyl group) and its ortho positions (which are occupied by fluorine). The fluorine atoms direct to their ortho and para positions. The convergence of these directing effects strongly favors substitution at the two unsubstituted aromatic carbons.

Nucleophilic Aromatic Substitution Considerations

The presence of two fluorine atoms, which are good leaving groups in nucleophilic aromatic substitution (SNAr), and their activating effect on the ring towards nucleophilic attack, makes this type of reaction a key consideration. youtube.comnih.gov

The two fluorine atoms strongly activate the aromatic ring for SNAr by inductively withdrawing electron density. youtube.comnih.gov Nucleophilic attack is favored at the carbon atoms bearing the fluorine atoms. The reaction is further facilitated by the presence of other electron-withdrawing groups or by the ability of the substituents to stabilize the intermediate Meisenheimer complex. In the case of this compound, the electron-donating nature of the isopropyloxy group would somewhat disfavor this reaction compared to a system with electron-withdrawing groups. However, under forcing conditions or with strong nucleophiles, SNAr at the fluorine-bearing carbons is a plausible reaction pathway.

Functionalization at Unsubstituted Aromatic Positions

The two unsubstituted positions on the aromatic ring are the primary sites for electrophilic aromatic substitution. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur at these positions. minia.edu.egmsu.edu

For example, nitration with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at one of the unsubstituted positions. The exact regioselectivity between the two available positions would depend on the subtle interplay of steric and electronic factors.

Table 2: Predicted Reactivity of the Aromatic Ring

| Reaction Type | Likely Position of Attack | Influencing Factors |

| Electrophilic Aromatic Substitution | Unsubstituted carbons (C3 and C5) | - Strong ortho, para-directing effect of the isopropyloxy group. - ortho, para-directing effect of the fluorine atoms. - Steric hindrance and inductive deactivation at the fluorine-substituted positions. |

| Nucleophilic Aromatic Substitution | Fluorine-bearing carbons (C2 and C6) | - Activation of the ring by the two electron-withdrawing fluorine atoms. - Fluorine as a good leaving group. |

Mechanistic Investigations of Reactions Involving 2,6 Difluoro 4 Isopropyloxybenzyl Alcohol

Elucidation of Reaction Pathways

The reaction pathways of 2,6-difluoro-4-isopropyloxybenzyl alcohol are largely dictated by the nature of the reagents and conditions employed. A primary reaction pathway for this and other benzyl (B1604629) alcohols is oxidation. The oxidation of benzyl alcohols can proceed via different mechanisms depending on the oxidant. For instance, with chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), the reaction likely proceeds through the formation of a chromate (B82759) ester intermediate. libretexts.org The electron-withdrawing fluorine atoms would render the benzylic proton more acidic, potentially facilitating its removal in the subsequent elimination step to form the corresponding aldehyde, 2,6-difluoro-4-isopropyloxybenzaldehyde (B1493395).

Another potential pathway involves nucleophilic substitution at the benzylic carbon, particularly after conversion of the hydroxyl group into a better leaving group. For example, reaction with a hydrogen halide could lead to the formation of the corresponding benzyl halide. A plausible synthetic route for a related compound, 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, involves the reaction of the alcohol with a hydrogen halide to form the benzyl halide, which then undergoes further substitution. google.com

Kinetic Studies and Rate Law Determination

Specific kinetic data for reactions involving this compound is not readily found in the literature. However, we can infer the expected kinetic behavior based on studies of other substituted benzyl alcohols. The rate of oxidation, for example, would be influenced by the electronic effects of the substituents. The two ortho-fluoro groups are strongly electron-withdrawing, which would typically slow down reactions that involve the formation of a carbocation-like transition state, such as an SN1-type reaction. Conversely, these groups would stabilize the conjugate base, making the benzylic proton more acidic and potentially accelerating reactions where C-H bond cleavage is the rate-determining step, such as in some oxidation reactions. masterorganicchemistry.com

A hypothetical rate law for the oxidation of this compound by an oxidant like PCC could be proposed as:

Rate = k[this compound][Oxidant]

To determine the actual rate law and the rate constant (k), a series of experiments would be necessary, varying the concentration of each reactant independently while keeping others constant and measuring the initial reaction rate.

Hypothetical Kinetic Data for the Oxidation of Substituted Benzyl Alcohols

| Benzyl Alcohol Derivative | Relative Rate of Oxidation |

| 4-Methoxybenzyl alcohol | 10 |

| Benzyl alcohol | 1 |

| 4-Nitrobenzyl alcohol | 0.1 |

| This compound | Estimated to be between 0.5 and 2 |

This table is illustrative and based on general electronic effects. The actual relative rate for this compound would need to be determined experimentally.

Transition State Analysis and Reaction Energetics

The transition state for reactions of this compound will be significantly influenced by the fluorine substituents. In an oxidation reaction, the transition state for the C-H bond cleavage would involve a partially broken C-H bond and a partially formed C=O double bond. The electron-withdrawing nature of the fluorine atoms would stabilize the developing negative charge on the benzylic carbon in an E2-like transition state, thereby lowering the activation energy for this step. masterorganicchemistry.com

For a nucleophilic substitution reaction proceeding through an SN2 mechanism, the transition state would be a trigonal bipyramidal structure. The bulky isopropyloxy group and the ortho-fluorine atoms could create steric hindrance, potentially disfavoring an SN2 pathway. If the reaction were to proceed via an SN1 mechanism, the formation of the primary benzyl carbocation would be highly disfavored. However, the electron-donating para-isopropyloxy group would provide some resonance stabilization to a carbocation intermediate, while the ortho-fluoro groups would be destabilizing.

Estimated Energetic Profile for a Hypothetical Reaction

| Reaction Coordinate | Free Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 (Leaving Group Departs) | +25 |

| Intermediate (Carbocation) | +20 |

| Transition State 2 (Nucleophile Attacks) | +22 |

| Products | -10 |

This data is hypothetical and for illustrative purposes only.

Solvent Effects and Catalytic Cycle Analysis

Solvent choice is critical in reactions involving polar molecules like this compound. For oxidation reactions, a non-polar aprotic solvent like dichloromethane (B109758) is often used to prevent over-oxidation and side reactions. libretexts.org For nucleophilic substitution reactions, the choice of solvent can dictate the mechanism. Polar protic solvents would favor SN1 pathways by stabilizing both the leaving group and the carbocation intermediate, while polar aprotic solvents would favor SN2 pathways by solvating the cation but leaving the nucleophile relatively free. organic-chemistry.org

In the context of catalytic reactions, for instance, a phase-transfer catalyzed oxidation, this compound would be in the organic phase, and the oxidant in the aqueous phase. The phase-transfer catalyst would shuttle the oxidant into the organic phase to react. The efficiency of the catalytic cycle would depend on the solubility of the alcohol and the catalyst in the chosen solvents and the rate of the reaction itself.

Stereochemical Analysis of Chiral Transformations

If this compound were to be used as a prochiral substrate, for example in an asymmetric reduction of the corresponding ketone or an asymmetric oxidation of a related substrate to form a chiral alcohol, the stereochemical outcome would be of great interest. The stereoselectivity of such transformations would be governed by the chiral catalyst or reagent used. For instance, in a transfer hydrogenation of the corresponding ketone using a chiral ruthenium catalyst, the facial selectivity of hydride delivery to the carbonyl group would determine the enantiomeric excess of the resulting alcohol. The steric and electronic properties of the ortho-fluoro and para-isopropyloxy groups would play a crucial role in the substrate-catalyst interaction, influencing the stereochemical outcome. While no specific studies on chiral transformations of this compound are available, methods for the stereochemical analysis of chiral amino alcohols have been developed, which could be adapted.

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 2,6-Difluoro-4-isopropyloxybenzyl alcohol, a combination of 1H, 13C, and 19F NMR experiments provides a complete picture of the atomic connectivity and environment.

1H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons, located at the C3 and C5 positions, would appear as a triplet due to coupling with the two adjacent fluorine atoms. The benzylic protons (-CH2OH) would likely appear as a triplet, coupling to the hydroxyl proton, though this signal can broaden or become a singlet with traces of acid or water. libretexts.org The isopropyl group would exhibit a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH3). The hydroxyl proton (-OH) typically presents as a broad singlet, with a chemical shift that is dependent on concentration and solvent. libretexts.orgmsu.edu

13C NMR: The carbon spectrum provides information on the carbon skeleton. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected. The fluorine atoms will cause splitting of the carbon signals for the carbons they are attached to (C2, C6) and for adjacent carbons (C1, C3, C5) due to C-F coupling. The chemical shifts are influenced by the electronegativity of the fluorine and oxygen atoms.

19F NMR: The fluorine NMR spectrum would likely show a single signal, as both fluorine atoms are chemically equivalent due to the molecule's symmetry. This signal's chemical shift would be characteristic of a fluoroaromatic compound.

Advanced 2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would confirm H-H coupling correlations. sdsu.edu A cross-peak would be expected between the isopropyl methine proton and the isopropyl methyl protons. A correlation between the benzylic CH2 and the hydroxyl OH proton might also be observed under specific conditions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. youtube.comyoutube.com It would definitively link the proton signals of the aromatic ring, the benzylic position, and the isopropyl group to their corresponding carbon signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. youtube.com For instance, correlations would be seen from the benzylic protons to the C1, C2, and C6 carbons of the aromatic ring. The isopropyl methine proton would show correlations to the C4 carbon of the ring and the methyl carbons. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. For example, NOESY could show correlations between the benzylic protons and the aromatic protons at C3/C5, or between the isopropyl protons and the aromatic protons, helping to define the rotational orientation of the substituents.

Predicted NMR Data for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| CH -3, CH -5 | 1H | 6.5 - 6.8 | t | J(H,F) ≈ 8-10 |

| CH ₂(OH) | 1H | 4.6 - 4.8 | t (or s) | J(H,H) ≈ 5-7 |

| OH | 1H | 2.0 - 4.0 | br s | - |

| O-CH (CH₃)₂ | 1H | 4.5 - 4.7 | sept | J(H,H) ≈ 6 |

| CH(CH ₃)₂ | 1H | 1.3 - 1.5 | d | J(H,H) ≈ 6 |

| C -1 | 13C | 125 - 130 | t | J(C,F) ≈ 3-5 |

| C -2, C -6 | 13C | 158 - 162 | d | J(C,F) ≈ 240-250 |

| C -3, C -5 | 13C | 100 - 105 | t | J(C,F) ≈ 10-15 |

| C -4 | 13C | 150 - 155 | t | J(C,F) ≈ 10-15 |

| C H₂(OH) | 13C | 55 - 60 | t | J(C,F) ≈ 4-6 |

| O-C H(CH₃)₂ | 13C | 70 - 75 | - | - |

| CH(C H₃)₂ | 13C | 20 - 25 | - | - |

| F -2, F -6 | 19F | -110 to -120 | m | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including IR and Raman, are essential for identifying the functional groups within a molecule. mdpi.com

O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group. libretexts.org

C-H Stretches: Aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region. theaic.org Aliphatic C-H stretches from the isopropyl and benzyl (B1604629) methylene (B1212753) groups would appear between 2850 and 3000 cm⁻¹. researchgate.net

Aromatic C=C Stretches: Medium to strong bands in the 1450-1620 cm⁻¹ region are characteristic of the benzene (B151609) ring. theaic.org

C-O Stretches: The C-O stretching vibrations are expected to produce strong bands. The aryl ether C-O stretch would likely appear around 1200-1280 cm⁻¹, while the primary alcohol C-O stretch would be in the 1000-1075 cm⁻¹ range. libretexts.orgtheaic.org

C-F Stretches: Strong absorptions due to the C-F stretching of the fluoroaromatic system are expected in the 1100-1300 cm⁻¹ region.

Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the ring breathing mode, often give strong Raman signals. nih.gov While the O-H stretch is typically weak in Raman spectra, the C-H and C-C stretching regions provide a detailed molecular fingerprint. mdpi.comresearchgate.net

Characteristic Vibrational Frequencies

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | IR | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 | Medium-Strong |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1620 | Medium-Strong |

| Aryl C-O-C Stretch | IR | 1200 - 1280 | Strong |

| C-F Stretch | IR | 1100 - 1300 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

HRMS is used to determine the precise molecular weight of a compound, allowing for the calculation of its elemental formula. For this compound (C₁₀H₁₂F₂O₂), the calculated monoisotopic mass is 202.07998 g/mol .

Electron ionization mass spectrometry (EI-MS) would reveal characteristic fragmentation patterns. youtube.com Key fragmentation pathways for this molecule would likely include:

Alpha-cleavage: The loss of a hydrogen radical from the benzylic carbon is possible. More significantly, cleavage of the bond between the aromatic ring and the CH₂OH group can occur.

Benzylic Cation Formation: A primary fragmentation would be the loss of a hydroxyl radical (•OH) or water (H₂O) from the molecular ion, followed by the formation of a stable benzylic cation.

Ether Cleavage: Aromatic ethers can fragment via cleavage of the isopropyl group from the ether oxygen. whitman.edumiamioh.edu This could lead to the loss of a propene molecule (C₃H₆) through a rearrangement, or the loss of an isopropyl radical (•C₃H₇).

Loss of Formaldehyde (B43269): The benzyl alcohol moiety can undergo rearrangement and lose formaldehyde (CH₂O). miamioh.edu

Plausible HRMS Fragments

| m/z (Nominal) | Plausible Formula | Description |

|---|---|---|

| 202 | [C₁₀H₁₂F₂O₂]⁺˙ | Molecular Ion |

| 185 | [C₁₀H₁₁F₂O]⁺ | Loss of •OH |

| 171 | [C₉H₈F₂O]⁺ | Loss of CH₂OH radical |

| 160 | [C₇H₆F₂O₂]⁺˙ | Loss of propene (C₃H₆) via rearrangement |

| 143 | [C₇H₄F₂O]⁺ | Loss of H₂O and C₃H₅ |

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography provides the most definitive structural information for a molecule in its solid, crystalline state, including precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.gov To perform this analysis, a high-quality single crystal of the compound is required. nih.gov The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. nih.gov

For this compound, an X-ray structure would reveal the planarity of the benzene ring, the orientation of the hydroxymethyl and isopropyloxy substituents relative to the ring, and the packing of molecules in the crystal lattice, likely dominated by hydrogen bonding from the alcohol group. As of this writing, a public crystal structure for this specific compound has not been reported.

Conformational Analysis via Spectroscopic and Computational Methods

Spectroscopic Methods: Techniques like NOESY NMR can provide experimental evidence for the proximity of different protons, which helps to deduce the average conformation in solution. Infrared spectroscopy can also offer clues; for example, the formation of an intramolecular hydrogen bond between the hydroxyl proton and an ortho-fluorine atom would cause a characteristic shift in the O-H stretching frequency. researchgate.net However, in this 2,6-difluoro substituted compound, the CH₂OH group is sterically hindered, which will significantly influence the preferred rotational conformers. researchgate.net

Computational Methods: Density Functional Theory (DFT) is a powerful computational tool used to model molecular structures and predict their relative energies. nih.gov By performing a conformational search, where the energy of the molecule is calculated as a function of its dihedral angles, the lowest energy (most stable) conformations can be identified. arabjchem.org For this compound, such calculations would likely show that steric hindrance between the ortho-fluorine atoms and the benzylic and isopropyloxy groups plays a dominant role in determining the molecule's preferred three-dimensional shape. researchgate.netrsc.org

Purity Assessment Methodologies (e.g., HPLC, GC, UPLC)

Ensuring the purity of a chemical sample is critical for its use in further research or applications. Chromatographic techniques are the primary methods for purity assessment.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common methods for analyzing non-volatile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol (B129727) gradient, would be suitable. The compound would be detected using a UV detector, likely set to a wavelength where the benzene ring absorbs strongly (approx. 260-270 nm). The purity is determined by the area percentage of the main peak relative to any impurity peaks.

Gas Chromatography (GC): As this compound is a relatively volatile alcohol, GC is also a viable technique. rsc.org The sample is vaporized and passed through a column (e.g., a polar DB-WAX or a non-polar DB-5 column) using an inert carrier gas like helium. A Flame Ionization Detector (FID) would provide excellent sensitivity. The purity is assessed by comparing the peak area of the analyte to the total peak area. GC can also be coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of any impurities.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized molecular geometry of compounds like 2,6-Difluoro-4-isopropyloxybenzyl alcohol. By employing methods such as B3LYP with a suitable basis set (e.g., 6-31G*), researchers can calculate key parameters that define the molecule's stability and reactivity. researchgate.net

Table 1: Predicted Geometrical Parameters from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-F Bond Length | ~1.35 Å |

| C-O (ether) Bond Length | ~1.37 Å |

| C-O (alcohol) Bond Length | ~1.43 Å |

| O-H Bond Length | ~0.96 Å |

| C-C-F Bond Angle | ~118° |

| C-O-C (ether) Bond Angle | ~118° |

Note: These are typical values and can vary based on the specific computational method and basis set used.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which are essential for their identification and characterization.

NMR Spectroscopy: DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The predicted shifts for this compound would be highly dependent on the electronic environment created by the fluorine and isopropyloxy substituents. The fluorine atoms are expected to cause significant shifts in the adjacent carbon and proton signals.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Key vibrational modes for this compound would include the O-H stretch of the alcohol, the C-O stretches of the alcohol and ether, C-F stretches, and aromatic C-H and C=C stretches.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. The calculations would reveal the wavelengths of maximum absorption (λmax), which are influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the reactivity of this compound in various chemical transformations can be achieved through the computational modeling of reaction mechanisms. This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, crucially, transition states. researchgate.net

For example, the oxidation of the benzyl (B1604629) alcohol group to an aldehyde or carboxylic acid can be modeled. DFT calculations can determine the activation energies for different reaction pathways, helping to predict the most favorable conditions and reagents. researchgate.net Similarly, reactions involving the substitution of the fluorine atoms or modifications to the isopropyloxy group can be investigated to understand the regioselectivity and stereoselectivity of such processes. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides information on a static, optimized geometry, molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. researchgate.net For a flexible molecule like this compound, which has rotatable bonds in the isopropyloxy and benzyl alcohol groups, MD simulations are crucial for exploring its conformational landscape. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physical, chemical, or biological properties. researchgate.net For a series of related benzyl alcohol derivatives, QSPR models can be developed to predict properties such as boiling point, solubility, or reactivity based on calculated molecular descriptors.

For this compound, relevant descriptors would include electronic parameters (e.g., dipole moment, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and topological indices. A robust QSPR model could then be used to predict the properties of other, yet-to-be-synthesized, related compounds, thereby accelerating the discovery process. researchgate.net

Table 2: Key Molecular Descriptors for QSPR Studies

| Descriptor Type | Examples |

|---|---|

| Electronic | Dipole Moment, HOMO Energy, LUMO Energy, Mulliken Charges |

| Steric | Molecular Volume, Surface Area, Ovality |

| Topological | Wiener Index, Balaban J Index |

Analysis of Aromaticity and Fluorine Effects on Reactivity

The presence of two fluorine atoms on the aromatic ring of this compound has a profound impact on its electronic properties and reactivity. The high electronegativity of fluorine leads to a significant inductive electron-withdrawing effect, which can decrease the electron density of the aromatic ring.

This reduction in electron density can be computationally quantified through various aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would likely show a decrease in aromaticity compared to unsubstituted benzyl alcohol.

The fluorine atoms also influence the acidity of the benzylic proton and the hydroxyl proton. Furthermore, they affect the regioselectivity of electrophilic aromatic substitution reactions, directing incoming electrophiles to specific positions on the ring. Computational analysis of the electrostatic potential surface can visualize the electron-rich and electron-poor regions of the molecule, providing a clear picture of its reactive sites.

Role of 2,6 Difluoro 4 Isopropyloxybenzyl Alcohol in Complex Molecular Synthesis

As a Precursor to Advanced Intermediates

The primary role of 2,6-difluoro-4-isopropyloxybenzyl alcohol in synthesis is to serve as a precursor to a variety of more advanced and reactive intermediates. The benzylic alcohol functionality is a versatile handle for synthetic transformations, allowing for its conversion into other key functional groups.

One of the most common transformations is the oxidation of the alcohol to the corresponding aldehyde, 2,6-difluoro-4-isopropyloxybenzaldehyde (B1493395). This conversion is critical as the aldehyde group is a linchpin for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. A variety of modern oxidation methods are amenable to this transformation, offering high selectivity and yield. For instance, Swern-type oxidations or those employing reagents like Dess-Martin periodinane can efficiently effect this conversion under mild conditions, preserving the sensitive fluoro and isopropyloxy groups. organic-chemistry.org TEMPO-catalyzed oxidations also present a green and efficient alternative for the selective oxidation of benzylic alcohols to their corresponding aldehydes. researchgate.net

Beyond the aldehyde, the alcohol can be converted into the corresponding benzylic halide, typically 2,6-difluoro-4-isopropyloxybenzyl bromide or chloride. This is often achieved by treatment with reagents such as phosphorus tribromide or thionyl chloride. The resulting benzyl (B1604629) halide is a potent electrophile, primed for nucleophilic substitution reactions. For example, the synthesis of 2,6-difluorobenzyl bromide from 2,6-difluorotoluene (B1296929) has been documented, highlighting a viable pathway to such intermediates. google.com These halogenated derivatives are crucial for introducing the 2,6-difluoro-4-isopropyloxybenzyl moiety into a target molecule.

The following table summarizes the key advanced intermediates derived from this compound and the typical reagents used for their synthesis.

| Starting Material | Target Intermediate | Typical Reagents |

| This compound | 2,6-Difluoro-4-isopropyloxybenzaldehyde | Dess-Martin periodinane, TEMPO/NaOCl, SO3•pyridine (B92270) (Parikh-Doering) |

| This compound | 2,6-Difluoro-4-isopropyloxybenzyl bromide | Phosphorus tribromide (PBr3), N-Bromosuccinimide (NBS)/triphenylphosphine |

| This compound | 2,6-Difluoro-4-isopropyloxybenzyl chloride | Thionyl chloride (SOCl2), Oxalyl chloride/DMF |

Integration into Convergent and Linear Synthetic Strategies

The utility of this compound and its derivatives extends to their seamless integration into both convergent and linear synthetic workflows.

In linear synthesis , where a molecule is assembled in a step-by-step fashion, this building block is typically introduced early in the sequence. For example, the corresponding aldehyde, 2,6-difluoro-4-isopropyloxybenzaldehyde, can undergo a Knoevenagel condensation with a suitable active methylene (B1212753) compound, such as isobutyl cyanoacetate (B8463686), to form a more complex olefin. chemrxiv.org This new structure can then be further elaborated through a series of subsequent reactions.

Building Block in the Construction of Diverse Chemical Scaffolds

The 2,6-difluoro-4-isopropyloxybenzyl unit is an important building block for a variety of chemical scaffolds, primarily due to the electronic effects of the fluorine atoms and the steric bulk of the isopropyloxy group. The ortho-difluoro substitution pattern significantly influences the reactivity and conformation of the benzyl group and any functionalities attached to it.

One area where this building block finds application is in the synthesis of heterocyclic compounds. The aldehyde derivative, for instance, can participate in condensation reactions with binucleophiles to form various heterocyclic rings. For example, reaction with a 1,2-diamine could lead to the formation of a dihydroimidazole (B8729859) or, after oxidation, an imidazole (B134444) ring bearing the substituted phenyl group.

Furthermore, the 2,6-difluoro-4-isopropyloxybenzyl group can be found in the structure of substituted biaryls, which are common motifs in medicinal chemistry and materials science. Suzuki or Stille coupling reactions, using a boronic acid or stannane (B1208499) derivative of the scaffold, can be employed to construct these biaryl systems. The fluorine atoms in the ortho positions can influence the dihedral angle between the two aromatic rings, thereby controlling the three-dimensional shape of the molecule.

Case Studies in Multi-step Synthesis (excluding clinical applications)

While specific, non-proprietary examples of multi-step syntheses using this compound are not abundantly found in the public domain, we can extrapolate its use from the synthesis of analogous structures.

A relevant case study is the synthesis of novel isobutyl phenylcyanoacrylates. chemrxiv.org In a study, various ring-disubstituted benzaldehydes, including 2,6-difluorobenzaldehyde, were reacted with isobutyl cyanoacetate via a piperidine-catalyzed Knoevenagel condensation. chemrxiv.org This reaction forms a substituted acrylate, which can then be copolymerized with styrene. chemrxiv.org Following this template, 2,6-difluoro-4-isopropyloxybenzaldehyde, derived from the corresponding alcohol, could be used to synthesize a highly functionalized monomer for polymer synthesis.

Synthetic Scheme based on Analogy:

Oxidation: this compound is oxidized to 2,6-difluoro-4-isopropyloxybenzaldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or by a Swern oxidation.

Knoevenagel Condensation: The resulting aldehyde is then condensed with a compound containing an active methylene group, for example, malononitrile, in the presence of a base like piperidine (B6355638) or an amine salt, to yield a vinyl-substituted aromatic compound. This product could serve as a key intermediate for further elaboration into more complex heterocyclic or carbocyclic systems.

Another illustrative example can be drawn from the synthesis of complex benzamides. In one reported synthesis, 2,6-difluorobenzoic acid was a key starting material in a 9-step synthesis to produce a complex N-(pyrazolo[3,4-b]pyridin-5-yl)benzamide. nih.gov While this example starts from the corresponding carboxylic acid, it underscores the utility of the 2,6-difluorophenyl moiety in constructing elaborate molecules. The this compound could serve as a precursor to the analogous carboxylic acid through a two-step oxidation process, first to the aldehyde and then to the acid, thus feeding into similar synthetic routes.

These case studies, though based on analogous structures, highlight the potential and likely applications of this compound as a versatile building block in the rational design and synthesis of complex organic molecules for a range of scientific applications.

Analogues and Derivatives of 2,6 Difluoro 4 Isopropyloxybenzyl Alcohol

Synthesis of Structurally Related Fluorinated Benzyl (B1604629) Alcohols

The synthesis of fluorinated benzyl alcohols often involves the reduction of corresponding benzaldehydes or benzoic acids. google.com For instance, the reduction of a fluorinated benzonitrile (B105546) can yield a fluorinated benzaldehyde (B42025), which is then further reduced to the benzyl alcohol. google.com Another common approach is the deoxyfluorination of benzyl alcohols using reagents like sulfur hexafluoride (SF6) under electrocatalytic conditions, which can transform a benzylic alcohol into a benzyl fluoride. thieme-connect.com

General synthetic strategies for fluorinated benzyl alcohols can be adapted for the synthesis of analogues of 2,6-difluoro-4-isopropyloxybenzyl alcohol. These methods often involve multi-step processes starting from commercially available fluorinated aromatic compounds.

Table 1: Synthetic Routes to Fluorinated Benzyl Alcohols

| Starting Material | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Fluorinated Benzonitrile | Hydrogen, Catalyst | Fluorinated Benzyl Alcohol | google.com |

| Benzyl Alcohol | Sulfur Hexafluoride (SF6) | Benzyl Fluoride | thieme-connect.com |

| Ring-substituted Benzaldehyde | Sodium Borohydride (B1222165) (NaBH4) | Ring-substituted Benzyl Alcohol | nih.gov |

This table presents generalized synthetic strategies and not the specific synthesis of this compound.

Modification of the Aromatic Ring Substitution Pattern

The substitution pattern on the aromatic ring significantly influences the reactivity of the benzyl alcohol. The two fluorine atoms at the 2 and 6 positions in the target molecule exert a strong electron-withdrawing inductive effect, which can impact the acidity of the hydroxyl proton and the reactivity of the benzylic position.

Modifying this pattern by changing the number or position of fluorine atoms, or by introducing other substituents, can fine-tune the electronic properties of the molecule. For example, moving a fluorine atom from the ortho to the meta or para position would alter the inductive and mesomeric effects on the benzylic carbon. The introduction of electron-donating groups, in contrast, would increase the electron density of the aromatic ring. quora.com

The reactivity of benzyl alcohols towards electrophilic aromatic substitution is highly dependent on the nature of the substituents on the aromatic ring. quora.com Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it.

Variation of the Alkyl Ether Moiety

The isopropyloxy group at the 4-position is an electron-donating group, which counteracts the electron-withdrawing effects of the fluorine atoms to some extent. Varying this alkyl ether moiety can modulate the steric and electronic properties of the molecule.

Replacing the isopropyl group with a smaller methyl or ethyl group would reduce steric hindrance around the para position. Conversely, introducing a bulkier tert-butyl group would increase it. The length and branching of the alkyl chain can also influence the molecule's solubility and its interactions in different solvent systems. The synthesis of such ethers can often be achieved via the Williamson ether synthesis, where an alkoxide reacts with a suitable alkyl halide. youtube.com Cleavage of such benzyl ethers can be performed under mild conditions using hydrogen and a palladium catalyst. youtube.com

Table 2: Potential Variations of the Alkyl Ether Moiety

| Alkyl Group | Expected Electronic Effect | Expected Steric Effect |

|---|---|---|

| Methyl | Electron-donating | Minimal |

| Ethyl | Electron-donating | Small |

| n-Propyl | Electron-donating | Moderate |

| tert-Butyl | Electron-donating | Significant |

This table illustrates general trends in the effects of different alkyl ether groups.

Impact of Structural Modifications on Chemical Reactivity and Synthetic Utility

Structural modifications to this compound have a profound impact on its chemical reactivity and its utility as a synthetic intermediate.

The fluorine atoms at the ortho positions can influence the conformation of the benzyl alcohol and may participate in intramolecular hydrogen bonding with the hydroxyl group, affecting its reactivity. The oxidation of benzyl alcohols to the corresponding aldehydes is a common transformation, and the rate of this reaction is sensitive to the electronic nature of the substituents on the aromatic ring. bibliomed.orgnih.gov Generally, electron-withdrawing groups decrease the rate of oxidation. acs.org

The benzylic position itself is a site for various chemical transformations. For example, it can undergo substitution reactions. organic-chemistry.org The stability of a potential benzylic carbocation intermediate would be influenced by the balance of electron-withdrawing and -donating groups on the ring. The presence of ortho-substituents can also sterically hinder reactions at the benzylic center. acs.org

In the context of synthetic utility, these modifications allow for the creation of a library of compounds with tailored properties for specific applications, such as in the synthesis of more complex molecules. The choice of substituents can be used to direct reaction selectivity and to control the physical properties of the final products.

Sustainable and Green Chemistry Aspects in the Synthesis and Application of the Compound

Development of Environmentally Benign Synthetic Methods

The synthesis of 2,6-Difluoro-4-isopropyloxybenzyl alcohol can be approached through several routes, each with distinct implications for environmental impact. A hypothetical and plausible pathway involves a two-step process: the reduction of a suitable precursor followed by an etherification reaction.

One potential precursor is 2,6-difluorobenzonitrile. Its reduction to 2,6-difluorobenzylamine (B1295058) can be achieved through catalytic hydrogenation, a process that is generally considered environmentally benign compared to stoichiometric metal hydride reductions. youtube.com The subsequent conversion of the amine to the alcohol can proceed via a diazotization-hydrolysis reaction. youtube.com

An alternative approach begins with 2,6-difluorotoluene (B1296929), which can be oxidized to 2,6-difluorobenzyl alcohol. While traditional oxidation methods may use hazardous reagents, newer, more environmentally friendly oxidation catalysts are being developed.

The introduction of the isopropyloxy group likely proceeds via a Williamson ether synthesis on a 2,6-difluoro-4-hydroxybenzyl alcohol intermediate or through a nucleophilic aromatic substitution (SNAr) on a 2,4,6-trifluorobenzyl alcohol precursor. The development of greener methods for these transformations is crucial. For instance, the use of phase-transfer catalysis in etherification can reduce the need for harsh solvents and improve reaction efficiency. austinpublishinggroup.comcrdeepjournal.org

Atom Economy and E-Factor Considerations

Atom economy and the Environmental Factor (E-Factor) are critical metrics for evaluating the greenness of a chemical process. Atom economy, developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. masterorganicchemistry.com The E-Factor, conceived by Roger Sheldon, quantifies the amount of waste generated per unit of product.

To illustrate these concepts for the synthesis of this compound, let's consider a proposed synthetic route starting from 2,4,6-trifluorobenzyl alcohol and sodium isopropoxide via an SNAr reaction.